molecular formula C20H20ClN5O2 B11006441 3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one

3-{(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11006441
M. Wt: 397.9 g/mol
InChI Key: UEIKDJNKHDPMBP-AWEZNQCLSA-N
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Description

3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that features a benzotriazinone core linked to a piperazine ring substituted with a 3-chlorophenyl group

Preparation Methods

The synthesis of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the benzotriazinone moiety. Common synthetic routes include:

    Mannich Reaction: This involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom.

    Cyclization: The intermediate products undergo cyclization to form the benzotriazinone ring.

    Substitution Reactions: Introduction of the 3-chlorophenyl group through nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and benzotriazinone analogs. Compared to these compounds, 3-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]-1-METHYL-2-OXOETHYL}-1,2,3-BENZOTRIAZIN-4(3H)-ONE is unique due to its specific substitution pattern and the presence of both piperazine and benzotriazinone moieties. This unique structure may confer distinct pharmacological properties and potential therapeutic applications.

Similar compounds include:

    Cetirizine: A piperazine derivative used as an antihistamine.

    Triazolam: A benzotriazinone derivative used as a sedative.

Properties

Molecular Formula

C20H20ClN5O2

Molecular Weight

397.9 g/mol

IUPAC Name

3-[(2S)-1-[4-(3-chlorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C20H20ClN5O2/c1-14(26-20(28)17-7-2-3-8-18(17)22-23-26)19(27)25-11-9-24(10-12-25)16-6-4-5-15(21)13-16/h2-8,13-14H,9-12H2,1H3/t14-/m0/s1

InChI Key

UEIKDJNKHDPMBP-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)N3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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